molecular formula C7H3Br2NO B12305116 3,5-Dibromo-4-hydroxybenzonitrile-2,6-D2

3,5-Dibromo-4-hydroxybenzonitrile-2,6-D2

Cat. No.: B12305116
M. Wt: 278.92 g/mol
InChI Key: UPMXNNIRAGDFEH-QDNHWIQGSA-N
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Description

3,5-Dibromo-4-hydroxybenzonitrile-2,6-D2 is a stable isotope-labeled compound, which is a derivative of 3,5-dibromo-4-hydroxybenzonitrile. This compound is often used in environmental testing and research due to its unique properties and stable isotope labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-4-hydroxybenzonitrile-2,6-D2 typically involves the bromination of 4-hydroxybenzonitrile. The reaction conditions include the use of bromine as a reagent and a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature and pressure to ensure the selective bromination at the 3 and 5 positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-4-hydroxybenzonitrile-2,6-D2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dibromo-4-hydroxybenzonitrile-2,6-D2 has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in environmental testing and analytical chemistry.

    Biology: Employed in studies involving enzyme inhibition and protein binding.

    Medicine: Investigated for its potential use in drug development and as a tracer in metabolic studies.

    Industry: Utilized in the synthesis of herbicides and other agrochemicals

Mechanism of Action

The primary mechanism of action of 3,5-Dibromo-4-hydroxybenzonitrile-2,6-D2 involves the inhibition of photosynthesis. It acts by blocking the electron transport chain in photosystem II, leading to the disruption of ATP formation and ultimately causing the death of the plant . This mechanism is similar to that of its non-deuterated analogue, bromoxynil.

Comparison with Similar Compounds

Similar Compounds

    Bromoxynil: 3,5-Dibromo-4-hydroxybenzonitrile

  • 2,6-Dibromo-4-cyanophenol
  • 4-Hydroxy-3,5-dibromobenzonitrile

Uniqueness

3,5-Dibromo-4-hydroxybenzonitrile-2,6-D2 is unique due to its stable isotope labeling, which makes it particularly useful in environmental testing and research. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in various studies.

Properties

Molecular Formula

C7H3Br2NO

Molecular Weight

278.92 g/mol

IUPAC Name

3,5-dibromo-2,6-dideuterio-4-hydroxybenzonitrile

InChI

InChI=1S/C7H3Br2NO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H/i1D,2D

InChI Key

UPMXNNIRAGDFEH-QDNHWIQGSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1Br)O)Br)[2H])C#N

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)C#N

Origin of Product

United States

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